Disarib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disarib is a small molecule inhibitor specifically developed to target the antiapoptotic protein BCL2. BCL2 is highly upregulated in many cancers, making it an ideal target for cancer therapy. This compound disrupts the interaction between BCL2 and BAK, thereby activating intrinsic apoptotic pathways in cancer cells while sparing normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disarib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, purification systems, and quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Disarib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify this compound to produce reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Disarib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the interactions and functions of BCL2 in various chemical environments.
Biology: Helps in understanding the role of BCL2 in cellular processes and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress BCL2, such as triple-negative breast cancer and leukemia.
Mechanism of Action
Disarib exerts its effects by specifically disrupting the interaction between BCL2 and BAK. This disruption activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. This compound binds predominantly to the BH1 domain of BCL2, sparing other proapoptotic binding partners such as BAX, PUMA, and BIM .
Comparison with Similar Compounds
Disarib is unique compared to other BCL2 inhibitors due to its specific binding to the BH1 domain of BCL2. Similar compounds include:
ABT199 (Venetoclax): Targets BCL2 but binds to the BH3 domain.
Obatoclax: A pan-BCL2 inhibitor with broader activity.
TW-37: Another BCL2 inhibitor with different binding properties
This compound’s specificity for the BCL2-BAK interaction and its ability to spare other proapoptotic partners make it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C26H16BrClN4OS |
---|---|
Molecular Weight |
547.9 g/mol |
IUPAC Name |
(3Z)-3-[[6-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C26H16BrClN4OS/c27-17-9-7-16(8-10-17)24-22(14-20-19-3-1-2-4-21(19)29-25(20)33)32-26(30-24)34-23(31-32)13-15-5-11-18(28)12-6-15/h1-12,14H,13H2,(H,29,33)/b20-14- |
InChI Key |
XGKHRPXTCRZBFB-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.